C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
. This indicates that the molecule contains a pyrrolidine ring, a benzyloxy carbonyl group, and a carboxylic acid group .
A common synthesis method for 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid involves reacting L-proline with benzyl chloroformate in the presence of a base, typically sodium hydroxide or sodium bicarbonate, in an aqueous-organic solvent mixture. [, ] The reaction proceeds via nucleophilic attack of the proline amine on the electrophilic carbonyl group of benzyl chloroformate, followed by elimination of chloride ion. [] The resulting N-protected proline derivative is then isolated and purified.
1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid possesses a chiral center at the α-carbon atom of the proline moiety. It exists as two enantiomers: the naturally occurring L-form and the synthetic D-form. [] The molecular structure is characterized by:
1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid finds its primary application in peptide synthesis as a protected form of proline. [] Specific applications include:
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0